1,4-Dioxaspiro[4.4]nonane-6-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[44]nonane-6-propylamine is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms in a dioxane ring fused to a nonane ring with a propylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propylamine can be synthesized through several methods. One common approach involves the condensation of lactones with amines. For instance, the reaction of a γ-hydroxy carboxylic acid lactone with propylamine in the presence of a catalyst such as sodium ethoxide can yield the desired spiro compound . The reaction typically requires refluxing the mixture under controlled conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.4]nonane-6-propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but lacks the propylamine substituent.
1,4-Dioxaspiro[4.5]decane: Contains an additional carbon in the spiro ring, altering its chemical properties.
1,4-Dioxaspiro[5.5]undecane: Larger spiro ring system, used in different applications.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-6-propylamine is unique due to its specific spirocyclic structure combined with a propylamine group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
83711-58-4 |
---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-amine |
InChI |
InChI=1S/C10H19NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-8,11H2 |
InChI-Schlüssel |
DZILJYMULWZSAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)OCCO2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.